IDD388

Aldose Reductase Enzyme Inhibition Diabetic Complications

IDD388 is a best-in-class, halophenoxyacetic acid-based ALR2 inhibitor (IC50: 30 nM) delivering 467-fold selectivity over ALR1—critical for minimizing off-target detoxification pathway interference in diabetic complication models. Its unique ability to access the AKR1B10 'external loop A subpocket' (PDB: 5LIU) makes it the only validated probe for conformation-specific cancer target engagement, outperforming bulkier inhibitors like MK204. Choose IDD388 for unambiguous mechanistic data and a reliable benchmark for next-gen inhibitor development.

Molecular Formula C16H12BrClFNO4
Molecular Weight 416.6 g/mol
Cat. No. B114361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDD388
SynonymsLeather protein
Molecular FormulaC16H12BrClFNO4
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)
InChIKeyZLIGBZRXAQNUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDD388 Compound: Potent and Selective Aldose Reductase (ALR2) Inhibitor for Diabetes and Cancer Research


IDD388 is a small-molecule inhibitor belonging to the halophenoxyacetic acid class, specifically targeting aldose reductase (ALR2, also known as AKR1B1) . It is characterized by a molecular formula of C16H12BrClFNO4 and a molecular weight of 416.63 g/mol [1]. Preclinical studies demonstrate its potent inhibition of ALR2 with an IC50 of 30 nM and a notable selectivity profile against the related aldehyde reductase ALR1 (IC50 of 14 μM), a factor critical for minimizing off-target effects . Its chemical structure features a (4-bromo-2-fluorobenzyl)carbamoyl group attached to a chlorophenoxyacetic acid backbone, which underpins its specific binding interactions within the enzyme's active site [2]. Beyond diabetic complications, IDD388 has emerged as a valuable probe for AKR1B10, a structurally similar enzyme implicated in cancer, providing a foundation for structure-based drug design [3].

Why IDD388 Cannot Be Interchanged with Generic ALR2 Inhibitors: Structural and Pharmacological Differentiation


The substitution of IDD388 with other aldose reductase inhibitors is scientifically unsound due to critical differences in potency, isoform selectivity, and binding mode. For instance, IDD388 exhibits a 47-fold greater potency for ALR2 compared to ALR2-IN-1 (IC50 of 30 nM vs. 1.42 μM) [1]. Furthermore, its selectivity against ALR1 (IC50 of 14 μM) is a key differentiator from other inhibitors whose selectivity profiles are either less characterized or less favorable, which is crucial for minimizing interference with detoxification pathways mediated by ALR1 . At the molecular level, IDD388's smaller aryl moiety allows it to access a unique 'external loop A subpocket' in AKR1B10, a binding pose that is sterically inaccessible to bulkier inhibitors like MK204, which instead open a different 'inner specificity pocket' [2]. These distinctions highlight why IDD388 is not a generic substitute but a specialized tool for specific research questions related to selective enzyme inhibition and cancer target validation.

IDD388 Comparative Evidence Guide: Quantified Differentiation Against Key Analogs


Potency Comparison: IDD388 Exhibits 47-Fold Higher ALR2 Inhibition Than ALR2-IN-1

IDD388 demonstrates significantly superior potency for its primary target, aldose reductase (ALR2), when compared to the structurally distinct inhibitor ALR2-IN-1. The IC50 of IDD388 is 30 nM, whereas ALR2-IN-1 has a reported IC50 of 1.42 μM [1]. This represents a 47-fold difference in inhibitory concentration.

Aldose Reductase Enzyme Inhibition Diabetic Complications

Isoform Selectivity: Quantified Preference of IDD388 for ALR2 over ALR1

A key differentiator for IDD388 is its characterized selectivity against the related aldo-keto reductase family member ALR1. The IC50 of IDD388 for ALR2 is 30 nM, while its IC50 for ALR1 is 14,000 nM (14 μM) . This yields a selectivity index of approximately 467-fold in favor of ALR2 inhibition.

ALR1 Selectivity Off-Target Effects

Binding Mode Differentiation: Access to Unique Subpocket in AKR1B10 vs. MK204

Crystallographic studies reveal that IDD388 binds to the 'external loop A subpocket' of AKR1B10, a feature shared with the analog MK181 but distinct from bulkier derivatives like MK204. In contrast, MK204 induces opening of a different 'inner specificity pocket' characterized by a π-π stacking interaction with Trp112 [1]. This structural divergence correlates with their functional selectivity and potency against AKR1B10 (IDD388 AKR1B10 IC50 = 4.4 μM vs. MK204 AKR1B10 IC50 = 80 nM) .

AKR1B10 Structure-Based Drug Design X-ray Crystallography

Potency Contextualization: IDD388 vs. Standard-of-Care AR Inhibitors Fidarestat and Lidorestat

When benchmarked against clinically advanced aldose reductase inhibitors, IDD388 occupies a specific potency niche. It is 6-fold less potent than the clinical candidate Lidorestat (IDD-676, ALR2 IC50 = 5 nM) but is roughly equipotent to Fidarestat (ALR2 IC50 = 26 nM) and Tolrestat (ALR2 IC50 = 35 nM) [1]. This positions IDD388 as a potent, chemically distinct alternative to these well-studied inhibitors for research use.

Aldose Reductase Comparative Pharmacology Benchmarking

Optimized Use Cases for IDD388: Leveraging Potency and Selectivity in Disease Models


Investigating ALR2-Specific Pathways in Diabetic Complication Models

In vitro models of hyperglycemia-induced cellular stress, such as those using human lens epithelial cells or Schwann cells, can utilize IDD388 at low nanomolar concentrations (e.g., 30-100 nM) to achieve potent ALR2 inhibition . Its 467-fold selectivity over ALR1 minimizes the confounding variable of ALR1-mediated detoxification, allowing for cleaner interpretation of ALR2's specific role in polyol pathway flux, oxidative stress, and advanced glycation end-product (AGE) formation . This is a key advantage over less selective or uncharacterized inhibitors, enabling more precise mechanistic dissection of diabetic retinopathy, neuropathy, and nephropathy.

Probing the External Loop A Subpocket of AKR1B10 in Cancer Biology

Given its unique binding mode in the 'external loop A subpocket' of AKR1B10, IDD388 serves as a critical probe for studying the functional significance of this specific conformational state in cancer cell lines [1]. Researchers can use IDD388 (at concentrations above its AKR1B10 IC50 of 4.4 μM) to assess how occupation of this subpocket affects AKR1B10's role in cell proliferation, differentiation, or retinoid metabolism, distinct from the effects of inhibitors like MK204 that bind elsewhere. This application is particularly relevant for validating AKR1B10 as a target in cancers where it is overexpressed, such as hepatocellular carcinoma and non-small cell lung cancer.

Benchmarking Novel ALR2 Inhibitors in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs aimed at developing next-generation aldose reductase inhibitors, IDD388 serves as a well-characterized reference compound [2]. Its potency (ALR2 IC50 = 30 nM) and defined selectivity profile provide a reliable benchmark for evaluating new chemical entities. Researchers can compare their compounds' IC50 values and selectivity indices directly against those of IDD388 to assess improvements in potency or target engagement, utilizing IDD388's established co-crystal structure (PDB: 5LIU) as a template for molecular docking and rational design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDD388

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.